(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Overview
Description
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a furan ring, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and furan intermediates, followed by their condensation with a pyrazolone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.
Scientific Research Applications
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, are known for their strong bonding and unique chemical properties.
Uniqueness
(4E)-1-(1,3-BENZOTHIAZOL-2-YL)-4-({[(FURAN-2-YL)METHYL]AMINO}METHYLIDENE)-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of benzothiazole, furan, and pyrazolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(furan-2-ylmethyliminomethyl)-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2S/c27-21-17(14-23-13-16-9-6-12-28-16)20(15-7-2-1-3-8-15)25-26(21)22-24-18-10-4-5-11-19(18)29-22/h1-12,14,25H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRSIPVTNKCQKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=NC4=CC=CC=C4S3)C=NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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